7-Aminocephalosporanic acid

Catalog No.
S516386
CAS No.
957-68-6
M.F
C10H12N2O5S
M. Wt
272.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminocephalosporanic acid

CAS Number

957-68-6

Product Name

7-Aminocephalosporanic acid

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1

InChI Key

HSHGZXNAXBPPDL-HZGVNTEJSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

7-ACS; 7 ACS; 7ACS; 7-Aminocephalosporinic acid; 7 Aminocephalosporinic acid; 7Aminocephalosporinic acid;

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O

Description

The exact mass of the compound 7-Aminocephalosporanic acid is 272.0467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of alpha,beta-unsaturated monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Building Block for Cephalosporin Antibiotics

7-Aminocephalosporanic acid (7-ACA) is a crucial molecule in scientific research due to its role as the core chemical structure for a large class of antibiotics called cephalosporins Wikipedia: . These antibiotics are widely used to treat bacterial infections and are a mainstay in many hospitals around the world.

7-ACA itself does not possess antibiotic properties, but it serves as the starting point for the synthesis of various semi-synthetic cephalosporins. By chemically modifying the side chains attached to the 7-ACA core, scientists can create cephalosporins with different spectrums of activity against various bacteria . This allows researchers to develop new antibiotics to target specific pathogens and address emerging issues of antibiotic resistance.

Advantages of 7-ACA for Cephalosporin Development

There are several advantages to using 7-ACA as a starting material for cephalosporin development:

  • Standardized Core Structure: 7-ACA provides a consistent and well-defined core structure, allowing researchers to focus their efforts on modifying the side chains to achieve desired properties Sigma-Aldrich: .
  • Versatility: The ability to modify the side chains of 7-ACA enables the creation of a wide range of cephalosporins with different pharmacological profiles, including variations in potency, spectrum of activity, and pharmacokinetics PubChem: .
  • Improved Efficiency: Using 7-ACA as a starting point can streamline the development process compared to synthesizing the entire cephalosporin molecule from scratch.

Research on 7-ACA Production Methods

Another area of scientific research involving 7-ACA focuses on optimizing its production methods. Traditionally, 7-ACA was obtained through chemical or enzymatic processes from cephalosporin C, another antibiotic molecule . However, these methods can be environmentally unfriendly and generate significant waste.

Current research explores alternative methods for producing 7-ACA, such as using genetically modified organisms that can directly synthesize the molecule. This approach has the potential to be more sustainable and cost-effective .

7-Aminocephalosporanic acid is a crucial intermediate in the synthesis of cephalosporin antibiotics. It is derived from cephalosporin C and serves as a synthon for various semisynthetic derivatives used in antimicrobial therapies. The compound has a molecular formula of C₁₀H₁₂N₂O₅S, featuring a beta-lactam ring that is characteristic of many antibiotics, which contributes to its antibacterial properties .

7-ACA can cause skin and eye irritation and may trigger allergic reactions upon inhalation or skin contact []. Therefore, standard laboratory safety protocols should be followed when handling 7-ACA, including wearing protective gloves, eye protection, and working in a well-ventilated fume hood [].

The primary reaction for producing 7-aminocephalosporanic acid involves the hydrolysis of cephalosporin C. This can be achieved through two main methods: enzymatic hydrolysis and chemical cracking. The enzymatic method typically employs enzymes such as D-amino acid oxidase and cephalosporin C acylase, which facilitate the conversion with high specificity and yield . In contrast, chemical methods often require harsher conditions and can produce toxic by-products .

Key Reactions:

  • Enzymatic Hydrolysis:
    • Cephalosporin C + Enzyme → 7-Aminocephalosporanic Acid
  • Chemical Cracking:
    • Cephalosporin C + Acid/Base → 7-Aminocephalosporanic Acid + By-products

7-Aminocephalosporanic acid exhibits significant antibacterial activity due to its structural similarity to penicillin. It acts by inhibiting bacterial cell wall synthesis, which is critical for bacterial survival. This mechanism makes it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its derivatives are widely used in clinical settings to treat various infections caused by susceptible organisms .

The synthesis of 7-aminocephalosporanic acid can be achieved through several methods:

  • Enzymatic Hydrolysis:
    • Utilizes enzymes like D-amino acid oxidase and cephalosporin C acylase.
    • Generally yields higher purity and lower environmental impact compared to chemical methods.
  • Chemical Synthesis:
    • Involves harsh chemical conditions, often resulting in lower yields and environmental concerns due to waste products.
  • Bioconversion:
    • Employs microbial systems, such as Acremonium chrysogenum, for the production of 7-aminocephalosporanic acid from cephalosporin C through fermentation processes .

7-Aminocephalosporanic acid is primarily utilized in the pharmaceutical industry as a precursor for synthesizing various cephalosporin antibiotics, including:

  • Cefotaxime
  • Ceftriaxone
  • Cefepime

These antibiotics are critical in treating infections caused by both Gram-positive and Gram-negative bacteria, making 7-aminocephalosporanic acid an essential compound in modern medicine .

Studies on the interactions of 7-aminocephalosporanic acid with other compounds have shown that it can form derivatives through acylation reactions. For instance, it can react with different acylating agents to produce semi-synthetic antibiotics that exhibit enhanced pharmacological properties. Research has also explored its interactions with various enzymes involved in its metabolism and degradation, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy .

Several compounds share structural similarities with 7-aminocephalosporanic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Amino-deacetoxycephalosporanic acidSimilar beta-lactam structurePrecursor for specific cephalosporins
Cephalosporin CParent compound from which 7-aminocephalosporanic acid is derivedContains an acetoxy group that is removed during conversion
CefotaximeDerived from 7-aminocephalosporanic acidEnhanced activity against resistant bacteria
CeftriaxoneAnother derivative of 7-aminocephalosporanic acidBroad-spectrum activity with extended half-life

Uniqueness of 7-Aminocephalosporanic Acid

7-Aminocephalosporanic acid stands out due to its role as a core building block for numerous cephalosporin antibiotics. Its ability to undergo specific enzymatic modifications allows for the development of new antibiotic formulations tailored to combat antibiotic resistance, making it invaluable in pharmaceutical research and development .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

272.04669266 g/mol

Monoisotopic Mass

272.04669266 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9XI67897RG

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 72 of 73 companies with hazard statement code(s):;
H317 (98.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (98.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (13.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

957-68-6

Wikipedia

7-ACA

Dates

Modify: 2023-08-15
1: Endoh T, Yagihashi A, Sasaki M, Watanabe N. Ceftizoxime-induced hemolysis due to immune complexes: case report and determination of the epitope responsible for immune complex-mediated hemolysis. Transfusion. 1999 Mar;39(3):306-9. PubMed PMID: 10204595.

Explore Compound Types